molecular formula C23H23N3O3 B12023523 N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)-4-propoxybenzamide CAS No. 769143-18-2

N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)-4-propoxybenzamide

Cat. No.: B12023523
CAS No.: 769143-18-2
M. Wt: 389.4 g/mol
InChI Key: BANZZQQDHPTWRZ-MFKUBSTISA-N
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Description

N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is a complex organic compound with a unique structure that includes a naphthylmethylene group, a hydrazino group, and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)-4-propoxybenzamide typically involves the condensation of 1-naphthylmethylene hydrazine with 4-propoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)-4-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)-4-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methylphenyl)-2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoacetamide
  • N-(2-Methoxyphenyl)-2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoacetamide

Uniqueness

N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propoxybenzamide moiety, in particular, differentiates it from other similar compounds and contributes to its specific interactions and applications.

Properties

CAS No.

769143-18-2

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-propoxybenzamide

InChI

InChI=1S/C23H23N3O3/c1-2-14-29-20-12-10-18(11-13-20)23(28)24-16-22(27)26-25-15-19-8-5-7-17-6-3-4-9-21(17)19/h3-13,15H,2,14,16H2,1H3,(H,24,28)(H,26,27)/b25-15+

InChI Key

BANZZQQDHPTWRZ-MFKUBSTISA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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